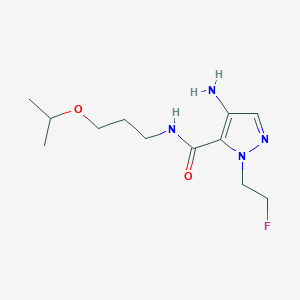
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is expressed in various tissues, including the nervous system, immune system, and skeletal muscle. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用機序
A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 binds to the P2X7 receptor and prevents its activation by ATP, thereby reducing the downstream effects of P2X7 receptor activation.
Biochemical and Physiological Effects
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and spinal cord injury. A-438079 has also been shown to reduce neurodegeneration in models of Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been shown to modulate the activity of immune cells, including microglia and T cells.
実験室実験の利点と制限
A-438079 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of A-438079 in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its effects may vary depending on the species and model used, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of A-438079 in scientific research. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. A-438079 may have potential as a therapeutic agent in cancer treatment. Another area of interest is the use of A-438079 in combination with other drugs to enhance its effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of A-438079 and its effects on various physiological and pathological processes.
合成法
A-438079 can be synthesized using a multi-step process involving the reaction of 2-fluoroethylamine with 3-isopropoxypropyl isocyanate, followed by cyclization with 4,5-dicyano-1H-pyrazole and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
A-438079 has been used extensively in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to be effective in reducing inflammation, pain, and neurodegeneration in animal models of disease. A-438079 has also been used to study the effects of P2X7 receptor antagonism on immune cells, including microglia and T cells.
特性
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-9(2)19-7-3-5-15-12(18)11-10(14)8-16-17(11)6-4-13/h8-9H,3-7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRVLRSTJHSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

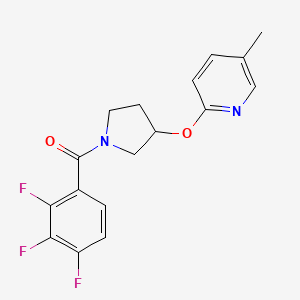
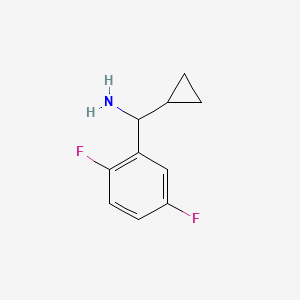
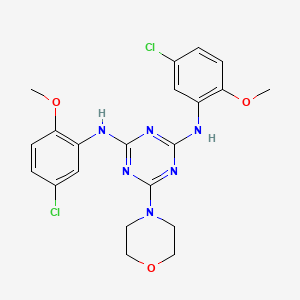
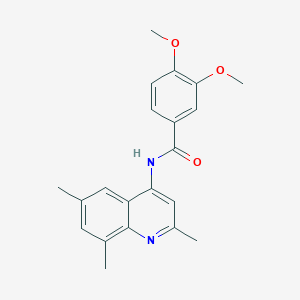

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

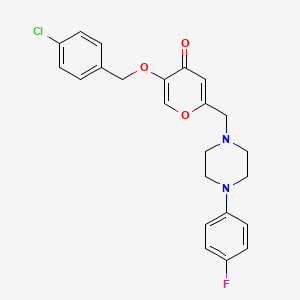

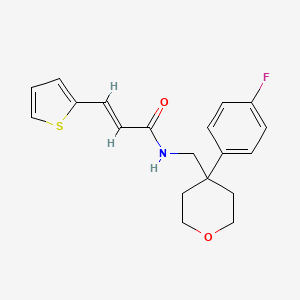
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)
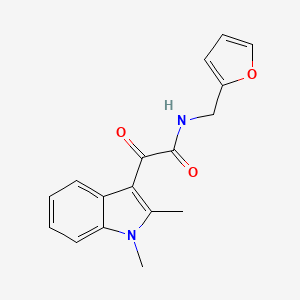

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)